molecular formula C2H8BNO2 B12317844 2-Aminoethylboronic acid CAS No. 2932-96-9

2-Aminoethylboronic acid

Cat. No.: B12317844
CAS No.: 2932-96-9
M. Wt: 88.90 g/mol
InChI Key: CYRNMIDKGLHITL-UHFFFAOYSA-N
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Description

2-Aminoethylboronic acid is an organoboron compound with the molecular formula C2H8BNO2. It is a boronic acid derivative that contains an aminoethyl group attached to the boron atom. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethylboronic acid can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with boronic acid derivatives under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into other boron-containing compounds.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of aminoethyl derivatives.

Scientific Research Applications

2-Aminoethylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-aminoethylboronic acid exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form stable complexes with enzymes or receptors, modulating their activity. This interaction often involves the formation of covalent bonds or coordination complexes, leading to changes in the target’s function.

Comparison with Similar Compounds

    Phenylboronic Acid: Contains a phenyl group attached to the boron atom.

    Methylboronic Acid: Contains a methyl group attached to the boron atom.

    Vinylboronic Acid: Contains a vinyl group attached to the boron atom.

Uniqueness of 2-Aminoethylboronic Acid: this compound is unique due to the presence of the aminoethyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

IUPAC Name

2-aminoethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8BNO2/c4-2-1-3(5)6/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNMIDKGLHITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306038
Record name 2-aminoethylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2932-96-9
Record name NSC173736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoethylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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